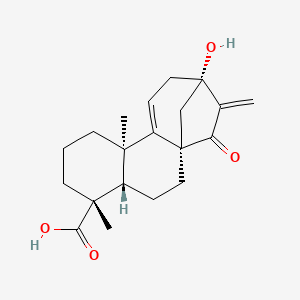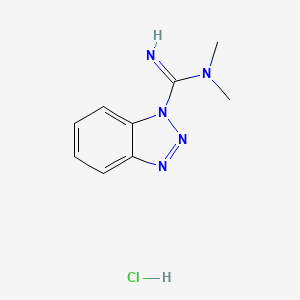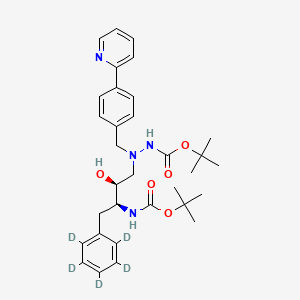
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (DNL-BBAtz-d5) is a novel peptide-based drug that has recently been developed for use in laboratory experiments. This drug is a derivative of the protease inhibitor Atazanavir, and is designed for use in the synthesis of peptides and other molecules. DNL-BBAtz-d5 has been used in various research and laboratory experiments, and has been found to have a variety of advantages and limitations. In
Applications De Recherche Scientifique
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in various scientific research applications. It has been used in the synthesis of peptides, proteins, and other molecules. It has also been used in the study of protein-protein interactions, drug-target interactions, and other biochemical processes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in the study of cellular and tissue physiology, as well as in the study of gene regulation.
Mécanisme D'action
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 acts as a protease inhibitor, meaning that it binds to proteases and prevents them from cleaving proteins. This allows researchers to study the effects of proteases on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 can be used to study the effects of protease inhibitors on proteins and other molecules.
Biochemical and Physiological Effects
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the protease activity of various enzymes, including HIV-1 protease, HIV-2 protease, and the cysteine protease cathepsin B. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to inhibit the activity of various enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have an anti-inflammatory effect, and has been found to inhibit the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is its high stability, which allows it to be used in a variety of experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. On the other hand, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a number of limitations. One of the main limitations is that it is a relatively expensive compound, which can make it difficult to use in some experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively insoluble, which can make it difficult to use in some experiments.
Orientations Futures
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of potential future directions. One potential direction is the development of more potent and selective inhibitors of proteases. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on drug metabolism. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on cellular and tissue physiology, as well as gene regulation. Finally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to develop novel peptide-based drugs.
Méthodes De Synthèse
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is synthesized through a solid-phase peptide synthesis (SPPS) method. The process begins with the deprotection of the N-terminal side-chain protected amino acids, followed by the coupling of the N-terminal protected amino acid to a solid support. The peptide is then elongated by the addition of the protected amino acids in the desired sequence. After the desired peptide is synthesized, the side-chain protecting groups are removed, and the peptide is cleaved from the support. Finally, the peptide is purified, and the final product is Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5.
Propriétés
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDBVSJLBOZDZ-ARPYXGNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

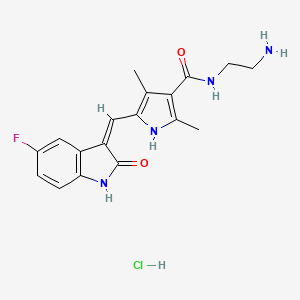



![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
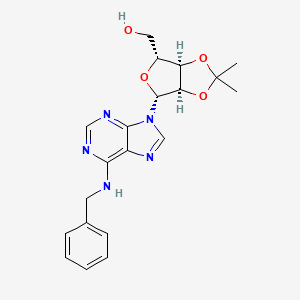
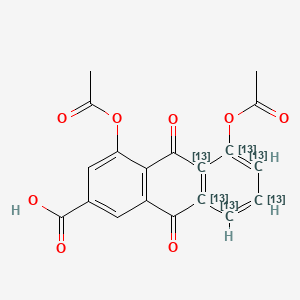

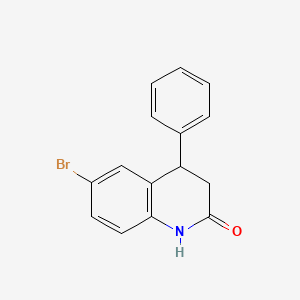

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
